[(2S)-2-methyloxiran-2-yl]methanol
Description
[(2S)-2-Methyloxiran-2-yl]methanol is a chiral epoxide alcohol characterized by a methyl group at the C2 position of the oxirane ring and a hydroxymethyl substituent. Its stereochemistry (2S) makes it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical applications where enantiopurity is critical . The compound’s reactivity is influenced by the strained oxirane ring and the electron-donating methyl group, which modulates its stability and interaction with nucleophiles.
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-2-methyloxiran-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVHHYWBSVSPPN-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86884-90-4 | |
| Record name | [(2S)-2-methyloxiran-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Organic Synthesis
Chiral Building Block
The compound serves as a vital chiral building block in the synthesis of complex organic molecules. Its epoxide structure enables it to undergo nucleophilic ring-opening reactions, facilitating the introduction of various functional groups. This characteristic has been utilized in the synthesis of chiral cyclopropane derivatives, which are important in drug discovery.
Synthesis of Natural Products
[(2S)-2-methyloxiran-2-yl]methanol is employed in the synthesis of natural products and biologically active compounds. For instance, it can be converted into enzyme inhibitors and receptor agonists, showcasing its utility in medicinal chemistry .
Polymer Chemistry
Polymerization Reactions
The epoxide functionality allows this compound to participate in polymerization reactions. Research has demonstrated its potential as a monomer for cationic ring-opening polymerization (ROP), leading to the development of novel polymers with specific functionalities. These polymers can be tailored for applications in coatings, adhesives, and biomedical materials.
Medicinal Chemistry
Pharmaceutical Development
In the pharmaceutical industry, this compound is used for the synthesis of drugs with chiral centers. Its ability to form diverse derivatives makes it a valuable precursor for creating compounds with desired biological activities .
Case Studies
A notable case study involved the use of this compound in synthesizing a series of analogs for potential therapeutic agents. The modifications made on the epoxide led to compounds with enhanced efficacy against specific targets in disease models .
Environmental Applications
Carbon Dioxide Utilization
Research has explored the role of this compound in carbon dioxide utilization processes. Its derivatives can be integrated into methanol synthesis pathways that recycle CO₂, contributing to sustainable chemical practices . This application highlights its potential impact on reducing greenhouse gas emissions while producing valuable chemicals.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Chiral building block for complex molecules | Enables synthesis of diverse organic compounds |
| Polymer Chemistry | Monomer for cationic ring-opening polymerization | Produces tailored polymers for various uses |
| Medicinal Chemistry | Precursor for chiral pharmaceuticals | Facilitates development of effective drugs |
| Environmental Science | Role in carbon dioxide utilization for methanol synthesis | Promotes sustainable chemical processes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variants
(a) Enantiomeric Pair: [(2R)-2-Methyloxiran-2-yl]methanol
- Structural Similarity : Differs only in the configuration at C2 (R vs. S).
- Synthesis : Both enantiomers are synthesized via stereoselective epoxidation or enzymatic resolution, as seen in related tetrahydropyranyl alcohol syntheses .
- Applications : While the (2S) isomer is utilized in drugs like Kyprolis for protease inhibition, the (2R) isomer is less prevalent in pharmaceuticals but serves as a chiral building block in terpene synthesis .
(b) Simplest Epoxide Alcohol: 2,3-Epoxypropan-1-ol (Glycidol)
- Structural Difference : Lacks the methyl group at C2.
- Reactivity: Glycidol is highly reactive due to the absence of stabilizing substituents, leading to rapid ring-opening reactions. In contrast, the methyl group in [(2S)-2-methyloxiran-2-yl]methanol reduces ring strain, moderating reactivity .
- Hazard Profile : Glycidol is classified as a "highly reactive compound" on the SIN List, whereas the methyl-substituted derivative may exhibit lower acute toxicity but still requires careful handling .
(c) Dimethyl-Substituted Analog: [(2R)-3,3-Dimethyloxiran-2-yl]methanol
- Structural Feature : Contains two methyl groups at C3, increasing steric hindrance.
- This compound is flagged for structural similarity to hazardous epoxides, suggesting shared reactivity risks .
Pharmaceutical Relevance
- Kyprolis® (Carfilzomib) : The (2S)-configured methyloxiran moiety is critical for binding to the proteasome’s active site, demonstrating how stereochemistry dictates biological activity .
- Comparison with Non-Methylated Epoxides: Drugs using glycidol derivatives are rare due to toxicity, whereas methyl-substituted variants offer a balance of reactivity and safety .
Q & A
Q. What are the standard synthetic routes for [(2S)-2-methyloxiran-2-yl]methanol, and how do reaction conditions influence yield and stereochemical purity?
The synthesis of this compound typically involves epoxidation of a precursor alkene. For enantioselective synthesis, asymmetric epoxidation using catalysts like ruthenium complexes (e.g., Ru(Pybox)) can achieve high stereochemical control. Key steps include:
- Epoxidation : Use of meta-chloroperbenzoic acid (MCPBA) in dichloromethane at low temperatures (0–4°C) with NaHCO₃ to neutralize acidic byproducts .
- Purification : Flash chromatography on silica gel with gradients of ethyl acetate/hexane to isolate the epoxide.
- Yield optimization : Reaction time, temperature, and stoichiometry of oxidizing agents (e.g., MCPBA) significantly affect yield (e.g., 40–70% reported in similar systems) .
Q. How can researchers verify the stereochemical configuration of this compound experimentally?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention times and peak areas confirm enantiomeric excess (ee) .
- Optical rotation : Compare measured [α]D values with literature data for (2S)-configured epoxides.
- X-ray crystallography : For crystalline derivatives (e.g., tert-butyldiphenylsilyl-protected analogs), single-crystal analysis provides definitive stereochemical proof .
Q. What are the common challenges in purifying this compound, and how can they be addressed?
- Hydrolytic instability : The epoxide ring is prone to acid- or base-catalyzed ring-opening. Use anhydrous solvents (e.g., CH₂Cl₂) and neutral pH during workup .
- Volatility : Low molecular weight may lead to loss during rotary evaporation. Use low-temperature evaporation and high-boiling solvents (e.g., toluene) for solvent swaps.
- Byproduct removal : Silica gel chromatography effectively separates unreacted starting materials and diastereomers .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?
- DFT calculations : Model the energy profiles of ring-opening reactions (e.g., nucleophilic attack by water or alcohols) to predict regioselectivity and stability.
- Molecular dynamics simulations : Assess solvation effects and transition states in asymmetric catalysis to optimize enantioselectivity .
- QSPR models : Correlate molecular descriptors (e.g., electrophilicity index) with experimental reaction rates for predictive synthesis design .
Q. What strategies are effective for incorporating this compound into complex molecules while preserving stereochemical integrity?
- Protection/deprotection : Use silyl ethers (e.g., TBDPS) to protect the hydroxymethyl group during subsequent reactions. Deprotect with tetrabutylammonium fluoride (TBAF) .
- Chemoselective coupling : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides, ensuring the epoxide remains inert.
- Enzymatic resolution : Lipases or esterases can resolve racemic mixtures if minor stereochemical degradation occurs during synthesis .
Q. How do conflicting data on the compound’s reactivity in nucleophilic ring-opening reactions arise, and how should they be resolved?
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents (e.g., MeOH) may promote SN1 pathways. Re-examining solvent choice can reconcile discrepancies .
- Catalyst interference : Residual metal catalysts (e.g., Ru) from asymmetric synthesis may alter reactivity. Chelating agents (e.g., EDTA) during workup mitigate this .
- Kinetic vs. thermodynamic control : Temperature-dependent studies (e.g., 25°C vs. 60°C) clarify whether products result from kinetic or thermodynamic dominance .
Q. What advanced spectroscopic techniques are critical for characterizing degradation products of this compound?
- LC-MS/MS : Identify ring-opened diols or ethers via fragmentation patterns and high-resolution mass data.
- NMR kinetics : Monitor time-dependent changes in ¹H-NMR signals (e.g., disappearance of epoxide protons at δ 3.5–4.0 ppm) in stability studies .
- IR spectroscopy : Track carbonyl formation (e.g., 1700 cm⁻¹) if oxidation occurs during storage .
Q. How can researchers design experiments to evaluate the compound’s potential as a chiral building block in pharmaceutical intermediates?
- Retrosynthetic analysis : Map routes to target molecules (e.g., β-blockers or antiviral agents) where the epoxide’s stereochemistry dictates bioactivity .
- Comparative bioassays : Synthesize both (2S) and (2R) enantiomers and test their activity in enzyme inhibition assays (e.g., protease or kinase targets) .
- Scale-up studies : Optimize catalytic asymmetric epoxidation for gram-scale production, ensuring ee >95% via process analytical technology (PAT) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
